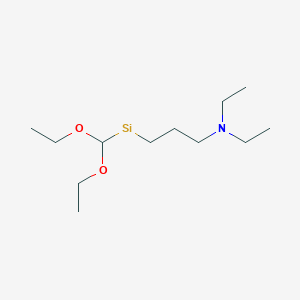
CID 78060584
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diethoxymethyl)silyl]-N,N-diethylpropan-1-amine is a chemical compound with the molecular formula C10H25NO2Si. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a silyl group, which imparts unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethoxymethyl)silyl]-N,N-diethylpropan-1-amine typically involves the reaction of diethoxymethylsilane with N,N-diethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent, such as toluene, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3-[(Diethoxymethyl)silyl]-N,N-diethylpropan-1-amine is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethoxymethyl)silyl]-N,N-diethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(Diethoxymethyl)silyl]-N,N-diethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological applications.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-[(Diethoxymethyl)silyl]-N,N-diethylpropan-1-amine involves its interaction with various molecular targets. The silyl group can form stable bonds with other molecules, leading to the formation of new compounds with desired properties. The compound can also act as a catalyst or a reagent in various chemical reactions, facilitating the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 3-Aminopropyl-methyl-diethoxysilane
- N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine
Uniqueness
3-[(Diethoxymethyl)silyl]-N,N-diethylpropan-1-amine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of both the silyl group and the diethylamino group allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H27NO2Si |
|---|---|
Molecular Weight |
245.43 g/mol |
InChI |
InChI=1S/C12H27NO2Si/c1-5-13(6-2)10-9-11-16-12(14-7-3)15-8-4/h12H,5-11H2,1-4H3 |
InChI Key |
FJTPIDUIAJEQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC[Si]C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















